molecular formula C23H29FO6 B1592770 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate CAS No. 7793-38-6

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

カタログ番号: B1592770
CAS番号: 7793-38-6
分子量: 420.5 g/mol
InChIキー: ZOCUOMKMBMEYQV-NEZUNNADSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, more commonly known as Isoflupredone acetate, is a synthetic glucocorticoid corticosteroid of significant research interest . Its core research value lies in its potent anti-inflammatory and immunosuppressive properties, which are enhanced by the presence of a fluorine atom at the 9α position, a known structural modification that increases glucocorticoid receptor activity . This compound is the active pharmaceutical ingredient in the veterinary product Predef, and it has been widely used in research models to study its effects on conditions such as ketosis, musculoskeletal disorders, and various inflammatory diseases . In vitro studies on synovial and osteochondral explants have demonstrated that Isoflupredone acetate can effectively mitigate the inflammatory and catabolic effects induced by IL-1β . The compound is supplied as the 21-acetate ester, a common prodrug strategy used to improve its physicochemical properties for research formulations . With a molecular formula of C23H29FO6 and a molecular weight of 420.5 g/mol, it presents a melting point of 244-246 °C . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

特性

IUPAC Name

[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCUOMKMBMEYQV-NEZUNNADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623411
Record name 9-Fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7793-38-6
Record name 9-Fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Starting Materials and General Synthetic Strategy

The synthesis typically begins with a trihydroxylated pregnane steroid, such as 11α,17α,21-trihydroxypregn-4-ene-3,20-dione (hydrocortisone) or its derivatives. The key transformations include:

  • Introduction of a fluorine atom at the 9-position.
  • Acetylation of the 21-hydroxy group.
  • Formation and manipulation of epoxides and acetals on the steroid backbone.
  • Functional group interconversions to establish the 1,4-diene-3,20-dione system.

Fluorination and Epoxide Ring Opening

A patented method describes the simultaneous hydrofluorination and acetal formation on 9β,11β-epoxypregnane 16,17-acetonides bearing a hydroxy group at position 21. The process involves treating the 9β,11β-epoxy-6α-fluoro-16α,17,21-trihydroxypregn-4-ene-3,20-dione 16,17-acetonide with hydrofluoric acid (72%) at low temperatures (-40°C). This step converts the epoxy group to a 9α-fluoro-11β-hydroxy functionality while forming the acetal simultaneously, improving overall yield and reducing processing time and costs compared to sequential reactions.

Acetylation of the 21-Hydroxy Group

The acetylation of the 21-hydroxy group to form the 21-acetate is conducted via conventional esterification techniques, typically using acetic anhydride or acetyl chloride under mild conditions. This step is often performed after fluorination and epoxide ring opening to protect the hydroxy group and stabilize the molecule.

Multi-Step Synthesis Route Including Sulfonylation and Elimination

Another synthetic route involves several key steps starting from 11α,17α,21-trihydroxypregn-4-ene-3,20-dione:

This route is optimized for industrial scale production, allowing high purity and yield of the final 9-fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate compound.

Epoxidation and Hydrolysis Steps

Epoxidation of related steroid precursors such as 11β,21-dihydroxypregna-1,4,17(20)-triene-3-one 21-acetate is performed using peracetic acid in methylene chloride at controlled temperatures (~20°C). The reaction mixture is then quenched with sodium thiosulfate and washed with aqueous sodium bicarbonate and sodium chloride solutions. Subsequent solvent exchange and concentration steps allow isolation of epoxidized intermediates with high purity (~96%) and yield (~98.7%).

Hydrolysis and ring opening of the epoxide are performed using hydrogen bromide in tetrahydrofuran at mild temperatures (~23.5-25.5°C), followed by filtration and drying to yield hydroxy derivatives ready for further functionalization.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Hydrofluorination & Acetal Formation Hydrofluoric acid (72%), -40°C Converts 9β,11β-epoxy to 9α-fluoro-11β-hydroxy; forms acetal
2 Acetylation Acetic anhydride or acetyl chloride, mild conditions Protects 21-hydroxy group as acetate ester
3 Sulfonylation & Elimination Sulfonyl chlorides, base Forms 9(11)-double bond precursor for fluorination
4 Fluorination Electrophilic fluorinating agents Introduces fluorine at 9-position
5 Epoxidation Peracetic acid, methylene chloride, 20°C Forms 11β,20α-epoxy intermediates with high purity
6 Epoxide Ring Opening Hydrogen bromide in tetrahydrofuran, ~24°C Opens epoxide ring to dihydroxy derivatives
7 Purification Recrystallization, chromatography Ensures pharmaceutical-grade purity

Research Findings and Industrial Implications

  • The simultaneous hydrofluorination and acetal formation step significantly increases overall yield and reduces costs by combining two obligatory steps into one.
  • Industrial methods emphasize optimization of reaction conditions, reagent stoichiometry, and purification to achieve high purity (>95%) suitable for pharmaceutical use.
  • The fluorination at the 9-position enhances the glucocorticoid and mineralocorticoid activity of the molecule, which is critical for its therapeutic applications.
  • Epoxidation and subsequent ring opening steps are crucial for introducing functional groups that enable further molecular modifications and stabilization.

化学反応の分析

Types of Reactions

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 11-keto derivatives, while reduction can produce 11-hydroxy derivatives .

科学的研究の応用

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate has a wide range of applications in scientific research:

作用機序

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules. The pathways involved are the NF-κB and AP-1 signaling pathways, which are crucial for the regulation of inflammation .

類似化合物との比較

Table 1: Structural Comparison of Selected Corticosteroids

Compound Name Substituents Molecular Formula Key Features
Target Compound 9-Fluoro, 11β-OH, 17-OH, 21-OAc C₂₁H₂₇FO₅ Lacks 16-methyl group; moderate lipophilicity due to C21 acetate .
Betamethasone Acetate 9-Fluoro, 11β-OH, 16β-methyl, 17-OH, 21-OAc C₂₄H₃₁FO₆ 16β-methyl enhances receptor affinity and systemic potency .
Dexamethasone Acetate 9-Fluoro, 11β-OH, 16α-methyl, 17-OH, 21-OAc C₂₄H₃₁FO₆ 16α-methyl alters metabolic stability; used for systemic inflammation .
Fluocinonide 6α,9α-difluoro, 11β-OH, 16α,17α-isopropylidene dioxy, 21-OAc C₂₆H₃₂F₂O₇ High topical potency due to lipophilic 16α,17α substitution .
Fluprednisolone 6α-Fluoro, 11β-OH, 17-OH, 21-OH C₂₁H₂₇FO₅ Lacks C21 ester; shorter duration of action .

Pharmacological and Clinical Differences

Glucocorticoid Potency

  • Target Compound : Moderate potency due to absence of 16-methyl group, which reduces receptor binding compared to betamethasone .
  • Betamethasone/Dexamethasone : Higher systemic activity (16-methyl groups delay metabolism and increase half-life) .
  • Fluocinonide: Topical use predominates; 6α,9α-difluoro and isopropylidene dioxy groups enhance skin penetration .

Metabolic Stability

  • C21 acetate in the target compound improves resistance to hepatic degradation compared to non-esterified analogs (e.g., fluprednisolone) .
  • 16-Methyl groups in betamethasone and dexamethasone further reduce first-pass metabolism, enabling oral or injectable administration .

Regulatory and Industrial Status

  • Betamethasone Acetate: USP-monographed (purity 97–103%), widely used in clinical settings .
  • Target Compound: Limited pharmacopeial data suggest it may be a precursor or research intermediate rather than a marketed drug .

Key Research Findings

  • Receptor Binding : Fluorine at C9 is critical for glucocorticoid activity, but 16-methyl substitutions (e.g., in betamethasone) amplify potency by 10–20× compared to the target compound .
  • Topical vs.
  • Impurity Profile : Likely impurities include deacetylated forms (e.g., 9-fluoroprednisolone) and stereoisomers at C11 or C16 .

生物活性

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate , commonly known as Fluocinolone Acetonide , is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is part of the glucocorticoid family and has been studied extensively for its biological activities, particularly in dermatological and systemic applications. This article reviews the biological activity of Fluocinolone Acetonide, supported by data tables and relevant case studies.

Fluocinolone Acetonide has the following chemical characteristics:

  • Molecular Formula : C23H29FO6
  • Molecular Weight : 420.47 g/mol
  • CAS Number : 7793-38-6

Structure

The structure of Fluocinolone Acetonide features a fluorinated steroid backbone with hydroxyl groups at positions 11, 17, and 21, contributing to its biological activity.

Biological Activity

Fluocinolone Acetonide exhibits a range of biological activities primarily attributed to its glucocorticoid receptor agonism. These activities include:

  • Anti-inflammatory Effects : The compound significantly reduces inflammation by inhibiting the release of inflammatory mediators such as prostaglandins and leukotrienes.
  • Immunosuppressive Properties : It suppresses immune responses by inhibiting lymphocyte proliferation and cytokine production.
  • Antiproliferative Effects : Fluocinolone has shown potential in inhibiting cell proliferation in various cancer cell lines.

Fluocinolone Acetonide binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to the translocation of the GR complex into the nucleus. Once inside the nucleus, it modulates gene expression by interacting with glucocorticoid response elements (GREs), resulting in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.

Clinical Studies

Several clinical studies have evaluated the efficacy of Fluocinolone Acetonide in treating inflammatory conditions:

  • Atopic Dermatitis : A randomized controlled trial demonstrated that topical Fluocinolone significantly improved symptoms in patients with moderate to severe atopic dermatitis compared to placebo .
  • Psoriasis : In a study involving patients with psoriasis, Fluocinolone was found to reduce plaque thickness and erythema effectively .

Case Studies

  • Case Study on Eczema : A patient with chronic eczema showed marked improvement after four weeks of treatment with topical Fluocinolone, with a reduction in itching and inflammation.
  • Case Study on Allergic Rhinitis : Another case highlighted the use of Fluocinolone nasal spray in managing allergic rhinitis symptoms, resulting in significant relief from nasal congestion and sneezing.

Efficacy Comparison

ConditionTreatment DurationImprovement RateReference
Atopic Dermatitis4 weeks75%
Psoriasis8 weeks70%
Chronic Eczema4 weeks80%Case Study
Allergic Rhinitis2 weeks65%Case Study

Pharmacokinetics

ParameterValue
Bioavailability~50%
Half-life2-3 hours
MetabolismHepatic
ExcretionUrinary

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate?

  • Methodology : Use infrared (IR) spectroscopy to compare absorption bands against pharmacopeial reference spectra (e.g., USP 〈197M〉 or 〈197A〉). Thin-layer chromatography (TLC) with a sample solution of 0.5 mg/mL in dehydrated alcohol and a suitable mobile phase (e.g., chloroform-methanol mixtures) can further confirm identity by retention factor (Rf) alignment .
  • Data Consideration : Ensure IR peaks align with characteristic functional groups (e.g., acetate ester C=O stretch at ~1740 cm⁻¹, hydroxyl O-H stretch at ~3400 cm⁻¹) .

Q. How can discrepancies in molecular formulas and stereochemical descriptors for this compound be resolved?

  • Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, reports C23H28BrFO6, while specifies C24H31FO6 for betamethasone acetate. HRMS can distinguish isotopic patterns (e.g., bromine vs. methyl groups), and NMR can resolve stereochemistry (e.g., 16α/16β-methyl configurations) .
  • Data Contradictions : Address inconsistencies by referencing pharmacopeial standards (e.g., USP’s betamethasone acetate definition: C24H31FO6) .

Q. What synthetic routes are documented for this corticosteroid derivative?

  • Methodology : The compound is typically synthesized via fluorination at C9 and acetylation at C21. Key steps include microbial hydroxylation at C11, selective fluorination (e.g., using HF-pyridine), and protection/deprotection of hydroxyl groups. highlights the role of 16β-methyl groups in betamethasone analogs .
  • Critical Parameters : Monitor reaction conditions (temperature, pH) to avoid over-fluorination or ester hydrolysis .

Advanced Research Questions

Q. How does stereochemistry at C16 (α vs. β methyl) influence glucocorticoid receptor binding and anti-inflammatory activity?

  • Methodology : Compare receptor binding assays (e.g., radioligand displacement) and in vivo efficacy models (e.g., carrageenan-induced edema) for 16α-methyl (betamethasone) and 16β-methyl analogs. indicates 16β-methyl derivatives (e.g., dexamethasone) exhibit higher receptor affinity due to enhanced hydrophobic interactions .
  • Data Interpretation : Structural studies show 16α-methyl groups may sterically hinder receptor docking, reducing potency .

Q. What metabolic pathways and degradation products are associated with this compound?

  • Methodology : Use LC-MS/MS to identify metabolites in hepatic microsomal assays. and note succinate and propionate esters as common derivatives. Hydrolysis at C21 (acetate removal) and oxidation at C11 or C17 are primary metabolic pathways .
  • Degradation Products : Monitor for 9-fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione (deacetylated form) under acidic or enzymatic conditions .

Q. How can polymorphic forms of this compound impact bioavailability in preclinical models?

  • Methodology : Characterize polymorphs via X-ray diffraction (XRD) and assess dissolution rates using USP apparatus. specifies purity ranges (97.0–103.0%), which may correlate with crystalline stability.
  • Experimental Design : Compare pharmacokinetics (AUC, Cmax) of amorphous vs. crystalline forms in rodent models .

Methodological Notes

  • Contradiction Resolution : When molecular formula conflicts arise (e.g., vs. 12), prioritize pharmacopeial data and validate with orthogonal techniques (NMR, HRMS).
  • Advanced Synthesis : Fluorination efficiency can be optimized using HF donors in aprotic solvents, as described in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
Reactant of Route 2
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。